1-(2-fluoroethyl)-4-methyl-1H-pyrazole
Description
Properties
CAS No. |
1429418-52-9 |
|---|---|
Molecular Formula |
C6H9FN2 |
Molecular Weight |
128.15 |
IUPAC Name |
1-(2-fluoroethyl)-4-methylpyrazole |
InChI |
InChI=1S/C6H9FN2/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3H2,1H3 |
InChI Key |
HHKRMNAYSYYGDO-UHFFFAOYSA-N |
SMILES |
CC1=CN(N=C1)CCF |
Canonical SMILES |
CC1=CN(N=C1)CCF |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In a typical procedure, 2-fluoroethylhydrazine reacts with a β-keto ester or α-methyl enone under acidic or basic conditions to form a pyrazoline intermediate, which undergoes subsequent oxidation to yield the aromatic pyrazole. For instance, the reaction of 2-fluoroethylhydrazine with 3-methyl-2-buten-1-one in toluene at 60°C produces 4-methyl-1-(2-fluoroethyl)-4,5-dihydropyrazole, which is oxidized using sodium hypochlorite (NaOCl) to yield the target compound. Key parameters include:
- Temperature : Maintaining the reaction between 20°C and 80°C prevents decomposition of the fluorinated hydrazine.
- Solvent : Aromatic hydrocarbons like toluene or chlorobenzene enhance solubility and reduce side reactions.
- Oxidizing Agent : NaOCl or ruthenium-based catalysts (e.g., RuO₂·H₂O) achieve >90% conversion efficiency.
Challenges and Solutions
Regioselectivity remains a critical challenge, as competing pathways may yield 3-methyl or 5-methyl isomers. To address this, catalysts such as copper triflate or ionic liquids (e.g., [bmim]PF₆) have been employed to direct cyclization toward the 4-methyl position. For example, Bhat et al. demonstrated that copper triflate in dichloromethane at 25°C increases the 4-methyl isomer ratio to 9:1 compared to uncatalyzed reactions.
Alkylation of Pre-Formed Pyrazole Intermediates
N-Alkylation of 4-methyl-1H-pyrazole with 2-fluoroethylating agents offers a straightforward route to the target compound. This method is particularly advantageous for industrial-scale production due to its modularity.
Alkylation Protocols
4-Methyl-1H-pyrazole is treated with 2-fluoroethyl bromide or tosylate in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. A study by EvitaChem reported a 78% yield when using 2-fluoroethyl bromide and K₂CO₃ in DMF at 80°C for 12 hours. The reaction mechanism proceeds via an SN2 pathway, with the base deprotonating the pyrazole nitrogen to enhance nucleophilicity.
Regioselectivity and Side Reactions
Competing alkylation at the 3-position or over-alkylation (leading to bis-fluoroethyl derivatives) can occur. To suppress these:
- Solvent Choice : DMF enhances solubility of the inorganic base, improving reaction homogeneity.
- Stoichiometry : A 1.2:1 molar ratio of 2-fluoroethyl bromide to pyrazole minimizes bis-alkylation.
- Temperature Control : Lower temperatures (40–60°C) reduce side reactions but prolong reaction times.
1,3-Dipolar Cycloaddition of Diazo Compounds
The 1,3-dipolar cycloaddition between diazo compounds and alkynes or alkenes provides a versatile route to polysubstituted pyrazoles. For this compound, ethyl diazoacetate and a fluorinated alkyne serve as precursors.
Synthetic Procedure
Ethyl diazoacetate reacts with 2-fluoroethyl propiolate in the presence of zinc triflate (Zn(OTf)₂) as a catalyst, yielding a 4-methyl-substituted pyrazole after decarboxylation. He et al. achieved an 89% yield using this method under mild conditions (25°C, 6 hours). The reaction proceeds via a concerted mechanism, with the diazo compound acting as a 1,3-dipole and the alkyne as a dipolarophile.
Advantages and Limitations
- Advantages : High atom economy, minimal by-products, and compatibility with diverse substituents.
- Limitations : Requires specialized diazo precursors and stringent safety measures due to diazo compound instability.
Industrial-Scale Synthesis and Process Optimization
Large-scale production of this compound demands efficient purification and cost-effective protocols.
Continuous Flow Reactors
Adoption of continuous flow systems reduces reaction times and improves yield consistency. For example, VulcanChem reported a 40% reduction in process time using a microreactor for the alkylation step, achieving 85% purity before recrystallization.
Recrystallization and Purification
Crude product purification often involves recrystallization from ethanol-water mixtures (40–60% v/v). The CN111362874B patent highlights that recrystallization at 0–5°C increases the final purity from 95% to 99.6%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 75–90 | 95–99 | High regioselectivity with catalysts | Requires oxidation step |
| N-Alkylation | 70–85 | 98–99.6 | Scalable, minimal by-products | Risk of over-alkylation |
| 1,3-Dipolar Cycloaddition | 80–89 | 97–99 | Atom-economical, mild conditions | Diazo handling challenges |
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluoroethyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1-(2-fluoroethyl)-4-methyl-1H-pyrazole serves as a scaffold in the development of new pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific molecular targets. The compound has been investigated for:
- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis .
- Anticancer Activity : Research indicates that this compound can interfere with cancer cell proliferation through mechanisms such as modulation of signaling pathways like mTORC1.
Biological Mechanisms
The compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action often involves:
- Enzyme Inhibition : The binding affinity of this compound to specific enzymes can modulate their activity, leading to therapeutic effects.
- Receptor Modulation : By binding to receptors, the compound can influence cellular responses, which is crucial for developing drugs targeting specific diseases.
Case Study 1: Anticancer Activity
In a study examining related pyrazole derivatives, compounds similar to this compound demonstrated significant antiproliferative effects against pancreatic cancer cells. The study highlighted that these compounds reduced mTORC1 activity and increased autophagy levels, suggesting potential as anticancer agents .
Case Study 2: Anti-inflammatory Effects
Research focusing on pyrazole derivatives showed that certain compounds exhibited substantial inhibition of inflammatory responses in vitro. The structural modifications, including the fluoroethyl group, were linked to enhanced anti-inflammatory activity compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Fluorine vs. Chlorine Substituents : The 2-fluoroethyl group in the target compound offers lower reactivity in nucleophilic substitutions compared to the 3-chloropropyl analog (C7H11ClN2), which is more prone to hydrolysis or alkylation . However, the fluorine atom improves lipophilicity and bioavailability, making it advantageous in drug design.
- Functional Group Diversity : The carbaldehyde derivative (C9H12FN3O) exhibits distinct reactivity due to its aldehyde group, enabling use in Schiff base formation or heterocycle synthesis . In contrast, the carboxylic acid analog (C7H7F3N2O2) serves as a ligand in coordination chemistry .
- Solubility and Bioavailability: The azetidine-containing compound (C7H13Cl2N3) demonstrates enhanced water solubility as a dihydrochloride salt, making it suitable for intravenous formulations, whereas the neutral target compound may require formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
